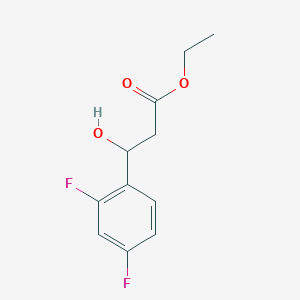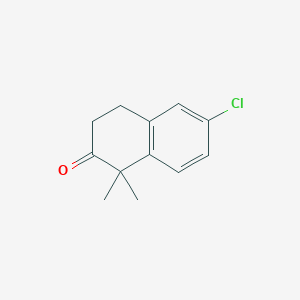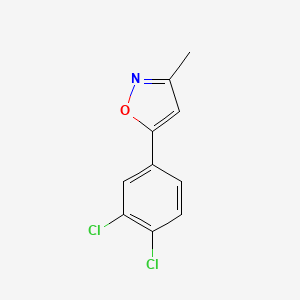
Methyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzaldehyde and hydrazine hydrate.
Reaction Steps: The process involves the formation of a hydrazone intermediate, followed by cyclization to form the pyrazole ring. The final step involves esterification to introduce the methyl ester group.
Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid, and may require heating to facilitate the cyclization step.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atoms on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Methyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical entities.
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Research is ongoing to explore its use in drug development.
Medicine: Pyrazole derivatives are known for their pharmacological properties. This compound may be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound's chemical stability and reactivity make it useful in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Methyl 5-chloro-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Methyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate: Another positional isomer with the chlorine atom at a different position on the phenyl ring.
Uniqueness: The uniqueness of Methyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its positional isomers.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C11H8Cl2N2O2 |
|---|---|
Molecular Weight |
271.10 g/mol |
IUPAC Name |
methyl 5-chloro-1-(4-chlorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-11(16)9-6-14-15(10(9)13)8-4-2-7(12)3-5-8/h2-6H,1H3 |
InChI Key |
FXZOXVPIWPKOFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15332704.png)

![5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole](/img/structure/B15332710.png)
![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)

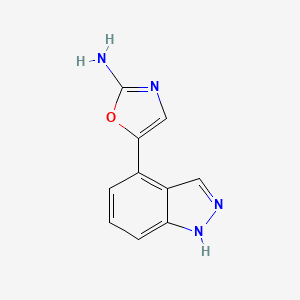
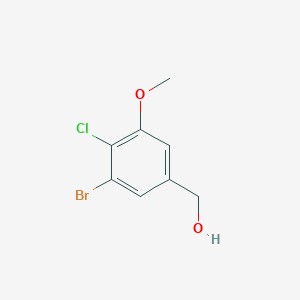
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15332736.png)
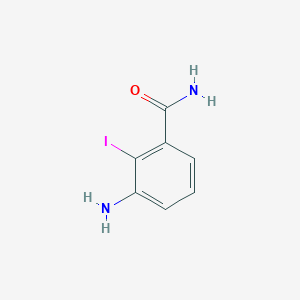
![Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15332745.png)
![2-Cyclopropyl-5-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B15332747.png)
